molecular formula C18H22N4O5S B2408987 6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1170834-69-1

6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2408987
CAS No.: 1170834-69-1
M. Wt: 406.46
InChI Key: IYHXIAAQWAAMSD-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-4-22-12(6-8-19-22)15(23)20-16-14(17(24)26-3)11-7-9-21(10-13(11)28-16)18(25)27-5-2/h6,8H,4-5,7,9-10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHXIAAQWAAMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article reviews the structural characteristics, biological activities, and research findings related to this compound.

Structural Characteristics

The compound belongs to a class of thienopyridine derivatives and features a complex structure that includes:

  • A thieno[2,3-c]pyridine core.
  • Two carboxylate groups which may enhance solubility and bioavailability.
  • A pyrazole moiety that is known for its diverse biological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC16_{16}H18_{18}N4_{4}O4_{4}
Molecular Weight342.34 g/mol

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The compound has shown promise against:

  • Bacterial strains such as E. coli and Staphylococcus aureus.
  • Fungal strains , including Candida albicans.

In vitro studies demonstrated an IC50_{50} value indicating effective inhibition of microbial growth, suggesting its potential use as an antimicrobial agent.

Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites, particularly those responsible for diseases such as Chagas disease. A study highlighted that certain pyrazole derivatives showed:

  • Inhibition of cruzipain , a cysteine protease critical for the survival of Trypanosoma cruzi.
  • The compound exhibited a low cytotoxicity profile , with CC50_{50} values greater than 500 µM in Vero cell lines, indicating safety for mammalian cells while maintaining efficacy against parasites .

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The pyrazole derivatives have demonstrated:

  • Inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses.

Research indicates that modifications in the chemical structure can significantly enhance these anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

Study on Trypanocidal Activity

A notable study focused on the structure-activity relationship (SAR) of similar pyrazole derivatives. It was found that:

  • Compounds with specific modifications showed enhanced trypanocidal activity compared to standard treatments.
  • The most active derivative had an IC50_{50} value significantly lower than that of the reference drug benznidazole, indicating superior efficacy .

Table: Comparative Biological Activities

Activity TypeCompoundIC50_{50} / CC50_{50} (µM)Reference
Antimicrobial6-Ethyl Pyrazole<100
Antiparasitic6-Ethyl Pyrazole<50
Anti-inflammatoryVarious Pyrazoles10 (TNF-α inhibition)

Scientific Research Applications

The compound 6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications in drug development.

Structural Overview

The molecular formula of the compound is C20H26N4O5C_{20}H_{26}N_{4}O_{5} with a molecular weight of approximately 394.45 g/mol. Its structure features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds within the thieno[2,3-c]pyridine family. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial effects of derivatives similar to the target compound against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus485
Streptococcus pneumoniae290
Escherichia coli870

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis: Disrupting peptidoglycan synthesis in bacterial cell walls.
  • Biofilm Disruption: The compound has shown efficacy in reducing biofilm formation.

Anticancer Activity

Emerging research suggests that similar compounds may possess anticancer properties. The thieno[2,3-c]pyridine scaffold has been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be assessed through both in vitro and in vivo studies.

Key Pharmacokinetic Parameters

  • Absorption: Likely good oral bioavailability due to its solubility profile.
  • Distribution: Predicted to distribute widely due to lipophilicity.
  • Metabolism: Expected to undergo hepatic metabolism; specific pathways need investigation.
  • Excretion: Primarily renal elimination anticipated based on molecular weight.

Q & A

Q. What strategies reconcile discrepancies between computational predictions and experimental yields?

  • Methodological Answer :
  • Sensitivity Analysis : Identify parameters (e.g., solvent dielectric constant) with high uncertainty in simulations .
  • Hybrid Workflows : Integrate high-throughput experimentation (HTE) with computational screening to refine models .

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